molecular formula C3H5F2I B8216339 1,3-Difluoro-2-iodopropane

1,3-Difluoro-2-iodopropane

Cat. No.: B8216339
M. Wt: 205.97 g/mol
InChI Key: KWGACPKPUJYFKZ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodopropane is an organofluorine compound with the molecular formula C3H5F2I. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodopropane can be synthesized through several methods. One common approach involves the fluorination of 2-iodopropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-2-iodopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodopropane involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activities and alter metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide.

    1,3-Difluoro-2-chloropropane: Another halogenated propane derivative with different reactivity and applications.

Uniqueness

1,3-Difluoro-2-iodopropane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,3-difluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGACPKPUJYFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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